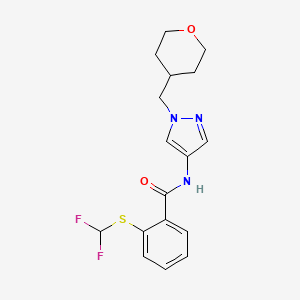

![molecular formula C26H27N3O4 B2530782 N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-(2-(萘-1-基)-2-(吡咯烷-1-基)乙基)草酰胺 CAS No. 941977-27-1](/img/structure/B2530782.png)

N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-(2-(萘-1-基)-2-(吡咯烷-1-基)乙基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

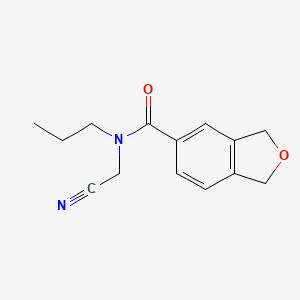

The compound N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is a complex organic molecule that likely contains multiple functional groups, including an oxalamide moiety, a naphthalene ring, and a benzo[d][1,3]dioxole structure. The presence of these groups suggests that the compound could exhibit interesting chemical and physical properties, and potentially be useful in various chemical reactions or as a precursor in organic synthesis.

Synthesis Analysis

While the specific synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is not detailed in the provided papers, related compounds and synthetic methods can offer insights. For instance, the synthesis of naphthalene derivatives, as seen in the preparation of N-1-Naphthyl-3-oxobutanamide, involves reactions with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions . This suggests that similar conditions could be employed for the synthesis of the naphthalene moiety in the target compound. Additionally, the oxidative coupling of N,N-dialkylanilines to form benzidines could provide a method for introducing the benzo[d][1,3]dioxol moiety.

Molecular Structure Analysis

The molecular structure of the compound would be expected to feature a rigid naphthalene ring system, which could impart planarity to the molecule. The benzo[d][1,3]dioxol moiety would add to the electron-rich nature of the compound, potentially affecting its reactivity. The oxalamide group is likely to contribute to hydrogen bonding and may influence the compound's solubility and interaction with other molecules.

Chemical Reactions Analysis

The compound's reactivity would be influenced by its functional groups. The naphthalene moiety could undergo electrophilic substitution reactions, while the oxalamide group might participate in amide bond formation or cleavage. The benzo[d][1,3]dioxol group could be involved in redox reactions or serve as a leaving group in nucleophilic substitution reactions. The presence of a pyrrolidine ring suggests potential for ring-opening reactions or participation in catalytic cycles.

Physical and Chemical Properties Analysis

The physical properties of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide would likely include a high melting point due to the rigid structure and potential for intermolecular hydrogen bonding. The compound's solubility would depend on the polarity of the solvent, with polar solvents likely dissolving the compound more readily due to the polar oxalamide group. Chemical properties would include reactivity towards nucleophiles and electrophiles, as well as the potential to act as a ligand in coordination chemistry due to the multiple aromatic systems and heteroatoms present in the structure.

科学研究应用

氧化反应和环境应用李和吉布森(1996 年)的研究等涉及萘结构的研究探索了萘双加氧酶催化的氧化反应。该酶系统氧化各种芳香族化合物的这种能力表明在生物修复和危险有机化合物的环境解毒方面具有潜在的应用 (Lee & Gibson, 1996)。此类功能可为研究该化合物环境应用提供一个概念框架。

合成和生物学意义另一个方面是具有潜在生物学意义的杂环体系的合成,正如 Flefel 等人(2014 年)所证明的那样,他们探索了 3-(萘-1-基亚甲基)-5-苯基呋喃-2(3H)-酮的抗病毒活性。这表明类似的含萘化合物可能在开发具有显着生物活性的新治疗剂方面具有价值 (Flefel et al., 2014).

电致变色和导电聚合物此外,已检查了包含吡咯和相关杂环的化合物的电致变色特性和作为导电聚合物,如 Cihaner 和 Algi(2008 年)所述。这项研究表明在材料科学中的潜在应用,特别是在为电子和光电器件开发新材料方面 (Cihaner & Algi, 2008).

抗癌研究最后,Mansour 等人(2021 年)研究的化合物的合成和评估及其抗癌特性,为探索 N1-(苯并[d][1,3]二氧杂环-5-基甲基)-N2-(2-(萘-1-基)-2-(吡咯烷-1-基)乙基)草酰胺的抗癌潜力提供了一条途径。他们对吡啶-3-腈衍生物的研究表明此类结构在开发抗癌疗法中具有前景 (Mansour et al., 2021).

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O4/c30-25(27-15-18-10-11-23-24(14-18)33-17-32-23)26(31)28-16-22(29-12-3-4-13-29)21-9-5-7-19-6-1-2-8-20(19)21/h1-2,5-11,14,22H,3-4,12-13,15-17H2,(H,27,30)(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDCMQORIUUPIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2530700.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)

![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)

![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2530717.png)

![N-cyclopentyl-5-(5,6-dimethylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B2530719.png)

![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)